molecular formula C30H34N4O2S B2370207 (1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide CAS No. 477303-81-4

(1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide

Cat. No.: B2370207
CAS No.: 477303-81-4
M. Wt: 514.69
InChI Key: LAOHPYKZQGIIAY-UHFFFAOYSA-N
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Description

(1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C30H34N4O2S and its molecular weight is 514.69. The purity is usually 95%.
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Biological Activity

The compound (1S,3S)-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis and Chemical Structure

The synthesis of this compound involves a multi-step process that includes the functionalization of triazole derivatives with phenethyl and thio groups. The presence of the adamantane moiety enhances the compound's lipophilicity and potential bioavailability. The molecular formula and structure can be summarized as follows:

  • Molecular Formula : C₁₉H₂₃N₃O₂S
  • CAS Number : Not specified in the literature.

Anticancer Properties

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Cell Viability Assays : The MTT assay has been employed to assess the cytotoxicity of this compound against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated a dose-dependent inhibition of cell proliferation.
    Cell LineIC50 (µM)
    IGR3912.5
    MDA-MB-23115.0
    Panc-110.0
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell migration as demonstrated in wound healing assays.

Other Pharmacological Activities

In addition to anticancer effects, derivatives containing the triazole moiety have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Similar compounds have been reported to exhibit antimicrobial properties against various bacterial strains.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which could contribute to their overall therapeutic efficacy.

Case Studies

A case study involving a series of synthesized triazole derivatives highlighted the importance of structural modifications on biological activity:

  • Study Overview : A group of researchers synthesized several triazole derivatives and tested their anticancer properties using the MTT assay.
  • Findings : Among the synthesized compounds, those with bulky substituents showed enhanced cytotoxicity compared to their less substituted counterparts.

Properties

IUPAC Name

N-[[5-phenacylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O2S/c35-26(25-9-5-2-6-10-25)20-37-29-33-32-27(34(29)12-11-21-7-3-1-4-8-21)19-31-28(36)30-16-22-13-23(17-30)15-24(14-22)18-30/h1-10,22-24H,11-20H2,(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOHPYKZQGIIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CCC5=CC=CC=C5)SCC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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